molecular formula C24H31N5O2 B2801427 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900895-12-7

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2801427
CAS RN: 900895-12-7
M. Wt: 421.545
InChI Key: NBZWFQZYJNZUTD-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains several functional groups, including a pyrazolo[1,5-a]pyrimidine ring, a piperazine ring, and methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrimidine ring system is a fused ring structure that is part of many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the methoxy groups and the piperazine ring could potentially make the molecule reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the methoxy groups and the piperazine ring could influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthetic and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine scaffolds, including compounds like the one , serve as key building blocks in drug development due to their broad spectrum of medicinal properties. These properties include anticancer, central nervous system agents, anti-infectious, anti-inflammatory activities, CRF1 antagonists, and applications in radiodiagnostics. Significant advancements have been made in structure-activity relationship (SAR) studies, highlighting the importance of this scaffold in medicinal chemistry. Researchers have utilized various synthetic strategies to develop drug-like candidates from this class, reflecting its versatile application in creating potential drug candidates (Cherukupalli et al., 2017).

Regio-Orientation in Structural Assignments

The regio-orientation and regioselectivity of reactions involving pyrazolo[1,5-a]pyrimidines have been a focal point of research, especially in the context of synthesizing structurally defined derivatives for potential therapeutic applications. Understanding the regio-orientation is crucial for developing compounds with precise biological activities, as the functional groups' positioning significantly impacts their pharmacological profiles (Mohamed & Mahmoud, 2019).

Applications in Catalysis and Organic Synthesis

The role of pyrazolo[1,5-a]pyrimidine derivatives extends into catalysis and organic synthesis, where they contribute to developing novel synthetic methodologies and catalytic processes. Their utility in synthesizing complex molecules through multi-component reactions (MCRs) showcases their efficiency and eco-friendliness in organic chemistry, making them valuable tools for constructing diverse heterocyclic compounds with potential pharmacological activities (Dhanalakshmi et al., 2021).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also involve exploring its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-16(2)15-27-9-11-28(12-10-27)22-13-17(3)25-24-23(18(4)26-29(22)24)19-7-8-20(30-5)21(14-19)31-6/h7-8,13-14H,1,9-12,15H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZWFQZYJNZUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

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